molecular formula C8H11NOS2 B3342013 4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol CAS No. 1185163-80-7

4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol

Cat. No.: B3342013
CAS No.: 1185163-80-7
M. Wt: 201.3 g/mol
InChI Key: GHAABSMFAMTDHJ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol is an organic compound characterized by the presence of an aminoethyl group and two sulfanyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol typically involves the introduction of the aminoethyl group and the sulfanyl groups onto a phenol ring. One common method involves the reaction of 2,6-dichlorophenol with 2-aminoethanethiol under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the phenol ring or the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aminoethyl group can facilitate binding to proteins, while the sulfanyl groups may participate in redox reactions or form disulfide bonds.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol:

    2,6-Dimercaptophenol: Lacks the aminoethyl group, which may affect its binding properties and biological activity.

    4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of sulfanyl groups, leading to different chemical and biological properties.

Uniqueness

4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol is unique due to the presence of both the aminoethyl group and the sulfanyl groups on the phenol ring

Properties

IUPAC Name

4-(2-aminoethyl)-2,6-bis(sulfanyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS2/c9-2-1-5-3-6(11)8(10)7(12)4-5/h3-4,10-12H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAABSMFAMTDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S)O)S)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol
Reactant of Route 2
4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol
Reactant of Route 3
4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol
Reactant of Route 4
4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol
Reactant of Route 5
4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol
Reactant of Route 6
4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol

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